AC2 selective-IN-1

adenylyl cyclase AC2 isoform selectivity

Researchers probing cAMP signaling lack truly isoform-selective AC2 probes: SKF83566 confounds results via dopamine/serotonin off-target activity, while NKY80 is weakly active at AC2 (IC50 >1 mM). AC2 selective-IN-1 addresses this gap as a potent, selective mAC2 inhibitor. • Potent inhibition: IC50 = 4.45 µM against mAC2 • Exceptional selectivity: 105% mAC2 activity vs -14% for mAC1/mAC5 at 30 µM • Clean pharmacology: IC50 >10 µM at D1 dopamine receptors • Cell-safe: 114% viability in J774A.1 macrophages at 10 µM Formulated as a phosphonodiamidate prodrug for enhanced cellular delivery. Ideal as a reference standard for screening cascades and for long-duration cell-based assays.

Molecular Formula C41H47N8O8P
Molecular Weight 810.8 g/mol
Cat. No. B12364704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC2 selective-IN-1
Molecular FormulaC41H47N8O8P
Molecular Weight810.8 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)C5=NOC(=O)N5)NC(CC6=CC=CC=C6)C(=O)OC(C)C
InChIInChI=1S/C41H47N8O8P/c1-26(2)55-39(50)33(20-28-12-7-5-8-13-28)47-58(53,48-34(40(51)56-27(3)4)21-29-14-9-6-10-15-29)25-54-19-18-49-23-32(35-36(42)43-24-44-38(35)49)30-16-11-17-31(22-30)37-45-41(52)57-46-37/h5-17,22-24,26-27,33-34H,18-21,25H2,1-4H3,(H2,42,43,44)(H,45,46,52)(H2,47,48,53)/t33-,34-/m0/s1
InChIKeyLHRJSELQNIMKFQ-HEVIKAOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AC2 selective-IN-1: Selective mAC2 Inhibitor


AC2 selective-IN-1 (also known as compound 14 or mAC2-IN-1) is a small-molecule inhibitor based on a 7-deazapurine acyclic nucleoside phosphonate scaffold [1]. It was identified through a structure-activity relationship (SAR) study of a series of 7-substituted 7-deazaadefovir analogues and is characterized by its ability to selectively inhibit membrane-bound mammalian adenylyl cyclase type 2 (mAC2) over other isoforms such as mAC1 and mAC5 [1]. The compound is formulated as a phosphonodiamidate prodrug and is intended for use as a research tool to probe the biological functions of endogenous mAC2 [1].

AC2 selective-IN-1: Why Substitution Fails


While several small molecules have been reported to inhibit adenylyl cyclases, the field suffers from a lack of truly isoform-selective probes [1]. Many commonly used compounds, such as the classic AC inhibitor SKF83566, exhibit significant off-target activity at dopamine and serotonin receptors, confounding results in cellular and in vivo systems [1]. Others, like NKY80, are primarily AC5 inhibitors and display only weak activity at AC2 (IC50 > 1 mM), making them unsuitable for experiments requiring selective AC2 modulation [2]. The following quantitative evidence demonstrates that AC2 selective-IN-1 was specifically optimized to address these deficiencies, providing a cleaner and more potent tool for mAC2-targeted studies.

AC2 selective-IN-1: Evidence vs. Closest Analogs


mAC2 Selectivity Over AC1 and AC5

AC2 selective-IN-1 (compound 14) was identified as a potent mAC2 inhibitor with an IC50 of 4.45 µM in HEK293 cell-based assays [1]. At a fixed concentration of 30 µM, it selectively inhibited AC2 to below basal cAMP levels (-14% activity), while exhibiting no significant inhibition of AC1 (105% activity) or AC5 (74% activity) [1]. This contrasts with other compounds in the same series, such as derivatives 19 and 20, which almost completely inhibited all mAC isoforms but were strongly cytotoxic [1].

adenylyl cyclase AC2 isoform selectivity cAMP signaling

No D1 Dopamine Receptor Off-Target Activity

In a direct head-to-head comparison, AC2 selective-IN-1 (compound 14) demonstrated an IC50 of 4.45 µM for mAC2 inhibition, which is similar (or slightly better) than the potency of the widely used AC2 inhibitor SKF83566 (IC50 = 5.71 µM) [1]. However, a critical differentiator is that AC2 selective-IN-1 was largely inactive at human D1 dopamine receptors, with a predicted IC50 > 10 µM, whereas SKF83566 has known nanomolar potency at both D1 dopamine and serotonin receptors, limiting its utility in vivo [1].

off-target effects dopamine D1 receptor SKF83566 GPCR

AC2 Potency Advantage Over NKY80

NKY80 is a potent AC5 inhibitor (IC50 = 8.3 µM) often used in adenylyl cyclase research, but it also weakly inhibits AC2 with an IC50 of 1.7 mM [1]. In contrast, AC2 selective-IN-1 (compound 14) displays an IC50 of 4.45 µM for mAC2 [2]. This represents a 382-fold improvement in potency for the AC2 target when comparing AC2 selective-IN-1 to NKY80's AC2 inhibitory activity.

NKY80 AC5 isoform selectivity cross-reactivity

Low Cytotoxicity Compared to Analogues

In cytotoxicity assays, AC2 selective-IN-1 (compound 14) showed no significant toxicity to J774A.1 macrophages (114% viability at 10 µM) or HEK-AC1 cells (89% viability) [1]. This is in stark contrast to several other potent analogues in the same 7-deazapurine series. For example, the thiophen-2-yl (19) and furan-2-yl (20) derivatives, which also potently inhibited mACs, reduced J774A.1 viability to 36% and 43%, respectively, at 10 µM [1]. Other compounds (3, 4, 6, 15, 24) also showed substantial inhibition of AC2 but were accompanied by cytotoxicity, limiting their research utility [1].

cytotoxicity prodrug cell viability HEK293 J774A.1

AC2 selective-IN-1: Research Applications


Dissecting mAC2-Specific Signaling

The high selectivity of AC2 selective-IN-1 for mAC2 over mAC1 and mAC5 (105% vs -14% activity at 30 µM) [1] makes it an ideal tool for isolating AC2-dependent cAMP signaling pathways in cells that co-express multiple AC isoforms, such as neurons or cardiomyocytes. Its use can provide cleaner functional data compared to less selective tools like SKF83566.

In Vivo Studies with Minimal GPCR Off-Target Effects

Given the lack of significant activity at D1 dopamine receptors (IC50 > 10 µM) [1], AC2 selective-IN-1 is well-suited for in vivo pharmacological studies where engagement of dopamine or serotonin receptors by the common comparator SKF83566 would confound behavioral or physiological readouts.

Non-Toxic Inhibition for Long-Term Cell Culture

The robust cell viability data (114% in J774A.1 macrophages, 89% in HEK-AC1 cells at 10 µM) [1] supports the use of AC2 selective-IN-1 in long-duration cell-based assays, including differentiation studies or chronic treatment models, where the cytotoxicity observed with related analogues would be prohibitive.

Benchmark for Novel AC2 Inhibitor Development

With a well-characterized potency (IC50 = 4.45 µM) and selectivity profile [1], AC2 selective-IN-1 serves as an excellent reference standard for evaluating the performance of next-generation AC2 inhibitors in biochemical and cell-based screening cascades.

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